(2-((Prop-2-enylamino)thioxomethyl)hydrazino)-N-(4-(trifluoromethoxy)phenyl)formamide
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Overview
Description
This compound, also known as 1,2-Hydrazinedicarbothioamide, N1-(4-nitrophenyl)-N2-2-propen-1-yl-, has a molecular formula of C11H13N5O2S2 and a molecular weight of 311.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group, a prop-2-enylamino group, and a thioxomethylhydrazino group .Physical and Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications
Synthesis of Quinazolinone and Benzamide Derivatives : This compound is used in the synthesis of quinazolinone and benzamide derivatives, which have potential applications in medicinal chemistry. For example, Azab et al. (2009) and El-Hashash et al. (2018) explored the synthesis of 4(3H)quinazolinone derivatives and their antibacterial and anticancer activities (Azab, Kassab, El-Hashash, & Ali, 2009); (El-Hashash, Salem, & Al-Mabrook, 2018).
Facile Synthesis in Medicinal Chemistry : Mohebat et al. (2015) described a facile one-pot synthesis of substituted benzamides and quinazolin-4(3H)-ones, highlighting the compound's utility in synthesizing complex molecules under solvent-free conditions (Mohebat, Raja, & Mohammadian, 2015).
Application in Heterocyclic Chemistry : Ganesh et al. (2016) demonstrated its use in the preparation of novel heterocyclic compounds, showcasing its versatility in organic synthesis (Ganesh, Saha, Kucharczyk, & Sáha, 2016).
Development of New Antitumor Agents : El‐serwy et al. (2016) utilized this compound in synthesizing new quinazolin derivatives with significant inhibition against various carcinoma cell lines, underscoring its potential in cancer research (El‐serwy, Mohamed, Kassem, Mahmoud, & Mounier, 2016).
Study of Reaction Mechanisms : Ledenyova et al. (2018) and Ji et al. (2017) provided insights into the reaction mechanisms involving this compound, contributing to a deeper understanding of chemical processes (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018); (Ji, Li, Yang, & Wang, 2017).
Computational and Experimental Studies : Sayın et al. (2016) conducted computational and experimental studies on derivatives of this compound, highlighting its importance in theoretical and practical chemistry (Sayın, Kurtoğlu, Kose, Karakaş, & Kurtoglu, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(prop-2-enylcarbamothioylamino)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2S/c1-2-7-16-11(22)19-18-10(20)17-8-3-5-9(6-4-8)21-12(13,14)15/h2-6H,1,7H2,(H2,16,19,22)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUDZMMKCFJPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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